molecular formula C23H25F3N8O3 B10800704 XMD-17-51 Trifluoroacetate

XMD-17-51 Trifluoroacetate

Cat. No.: B10800704
M. Wt: 518.5 g/mol
InChI Key: LCEQZCVFZRUKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XMD-17-51 Trifluoroacetate is a pyrimido-diazepinone compound known for its ability to regulate protein kinases. It was originally discovered as a derivative of HTH-01-015, a selective inhibitor of NUAK1 kinase. This compound has shown to inhibit the activity of NUAK1 kinase more effectively, with an IC50 of only 1.5 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XMD-17-51 Trifluoroacetate involves the formation of the pyrimido-diazepinone core structure. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is produced in controlled environments to ensure high purity and consistency. The production process includes rigorous quality control measures to meet the standards required for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: XMD-17-51 Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Mechanism of Action

XMD-17-51 Trifluoroacetate exerts its effects by inhibiting the activity of various protein kinases, including NUAK1 and DCLK1. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation, decreased EMT, and diminished stemness in cancer cells . The molecular targets and pathways involved include the inhibition of Snail-1 and zinc-finger-enhancer binding protein 1, and the upregulation of E-cadherin .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high potency in inhibiting NUAK1 kinase with an IC50 of 1.5 nM and its effectiveness in targeting DCLK1 kinase in non-small cell lung carcinoma cells. Its ability to reduce EMT and stemness markers makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEQZCVFZRUKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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